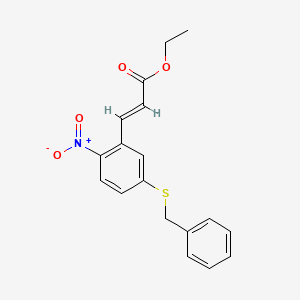
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate is an organic compound that belongs to the class of acrylates. This compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a benzylthio group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, a benzylthio compound, undergoes nitration to introduce the nitro group.
Esterification: The nitrated compound is then esterified with ethyl acrylate under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, pressure regulation, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Formation of Ethyl(E)-3-(5-(benzylamino)-2-nitrophenyl)acrylate.
Substitution: Formation of various substituted acrylates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzylthio group can also participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acrylate: A simpler ester of acrylic acid used in polymer production.
Methyl 3-(5-(benzylthio)-2-nitrophenyl)acrylate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate is unique due to the presence of both a nitrophenyl group and a benzylthio group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H17NO4S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
ethyl (E)-3-(5-benzylsulfanyl-2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C18H17NO4S/c1-2-23-18(20)11-8-15-12-16(9-10-17(15)19(21)22)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3/b11-8+ |
Clé InChI |
XYBZQKRYNDKKTA-DHZHZOJOSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=C(C=CC(=C1)SCC2=CC=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C=CC1=C(C=CC(=C1)SCC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)

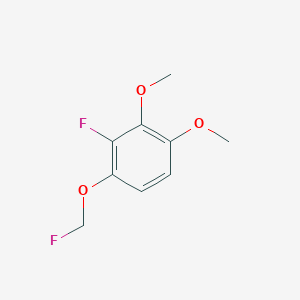
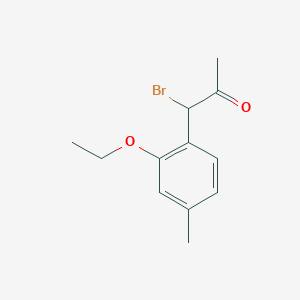
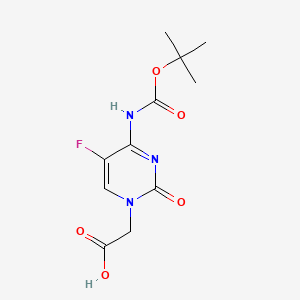
![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)
![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)

![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)


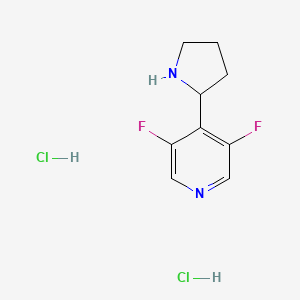
![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)
